3-Amino-4-(isopropylamino)benzoic acid
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Overview
Description
3-Amino-4-(isopropylamino)benzoic acid is an organic compound with the molecular formula C10H14N2O2. It is a derivative of benzoic acid, where the amino group is substituted at the 3rd position and the isopropylamino group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(isopropylamino)benzoic acid typically involves the following steps:
Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to form 3-nitro-4-chlorobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder or catalytic hydrogenation.
Substitution: The chlorine atom is substituted with an isopropylamino group through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of more efficient catalysts to enhance yield and reduce environmental impact. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(isopropylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-Amino-4-(isopropylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-(isopropylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with proteins involved in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-isopropylaminobenzoic acid: Similar structure but different substitution pattern.
3-Amino-4-methylbenzoic acid: Similar structure with a methyl group instead of an isopropylamino group.
4-Amino-3-methylbenzoic acid: Similar structure with a methyl group at a different position.
Uniqueness
3-Amino-4-(isopropylamino)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropylamino group enhances its solubility and reactivity compared to similar compounds, making it a valuable intermediate in various synthetic and industrial applications .
Properties
CAS No. |
284673-06-9 |
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Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-amino-4-(propan-2-ylamino)benzoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)12-9-4-3-7(10(13)14)5-8(9)11/h3-6,12H,11H2,1-2H3,(H,13,14) |
InChI Key |
VGFRRQNUXQDJFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)C(=O)O)N |
Origin of Product |
United States |
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